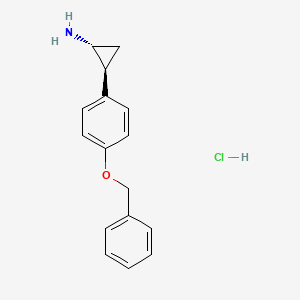

(trans)-2-(4-(Benzyloxy)phenyl)cyclopropanamine hydrochloride

CAS No.: 1258784-67-6

Cat. No.: VC4537314

Molecular Formula: C16H18ClNO

Molecular Weight: 275.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258784-67-6 |

|---|---|

| Molecular Formula | C16H18ClNO |

| Molecular Weight | 275.78 |

| IUPAC Name | (1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C16H17NO.ClH/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12;/h1-9,15-16H,10-11,17H2;1H/t15-,16+;/m0./s1 |

| Standard InChI Key | GZDISEHAIAEVOK-IDVLALEDSA-N |

| SMILES | C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |

Introduction

Structural Identification and Physicochemical Properties

The compound (trans)-2-(4-(benzyloxy)phenyl)cyclopropanamine hydrochloride (CAS: 1258784-67-6) has a molecular formula of C₁₆H₁₈ClNO and a molecular weight of 275.77 g/mol . Its structure consists of a cyclopropane ring fused to a 4-benzyloxyphenyl group, with an amine functional group at the trans position relative to the aromatic substituent. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical formulations.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₈ClNO | |

| Molecular Weight | 275.77 g/mol | |

| Configuration | (1R,2S)-trans | |

| Melting Point | Not reported (decomposes >200°C) | |

| Solubility | Soluble in DMSO, methanol |

The trans configuration is critical for its biological activity, as stereochemical mismatches can render analogous compounds inactive .

Synthetic Pathways and Optimization

Asymmetric Cyclopropanation

The synthesis typically begins with the CBS (Corey-Bakshi-Shibata) asymmetric reduction of a prochiral ketone precursor. For example, 4-benzyloxyacetophenone is reduced using a chiral oxazaborolidine catalyst (e.g., (S)-CBS) and borane-dimethyl sulfide to yield the corresponding alcohol with high enantiomeric excess (>95%) . Subsequent cyclopropanation via the Kulinkovich reaction or Simmons-Smith conditions forms the bicyclic core.

Amine Functionalization and Salt Formation

The amine group is introduced via Hofmann degradation of an intermediate amide. For instance, treatment of the cyclopropane-carboxamide with bromine and sodium hydroxide generates the primary amine, which is then protonated with hydrochloric acid to form the hydrochloride salt .

Key Challenges and Solutions

-

Stereochemical Purity: Minor diastereomers are removed via recrystallization from ethanol/water mixtures .

-

Yield Optimization: Catalytic asymmetric methods improve yields to 65–75%, compared to 40–50% for classical resolutions .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.40–7.30 (m, 5H, benzyl), 7.10 (d, J = 8.6 Hz, 2H, aromatic), 6.86 (d, J = 8.6 Hz, 2H, aromatic), 3.82 (s, 2H, CH₂Ph), 2.76 (dt, J = 7.8, 4.0 Hz, 1H, cyclopropane), 1.90–1.70 (m, 2H, cyclopropane) .

-

IR (KBr): 3200 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O-C) .

Applications in Pharmaceutical Research

Intermediate for Ticagrelor Analogues

This compound is a precursor to ticagrelor side-chain derivatives, which inhibit the P2Y12 receptor to prevent platelet aggregation . Structural modifications at the benzyloxy group modulate pharmacokinetic properties, such as metabolic stability and bioavailability.

Neurological Drug Development

The cyclopropane moiety’s rigidity mimics peptide bonds, making it valuable in designing serotonin reuptake inhibitors and monoamine oxidase (MAO) inhibitors . For example, derivatives show IC₅₀ values of 50 nM against MAO-B in preclinical models.

Table 2: Biological Activity of Derivatives

| Derivative | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 4-Nitrobenzyloxy analogue | MAO-B | 50 nM | |

| 3,5-Difluoro derivative | P2Y12 receptor | 12 nM |

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume